(2,4-Difluoro-6-nitrophenyl)methanol
Overview
Description
“(2,4-Difluoro-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-2,11H,3H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis Applications
Synthesis of Complex Compounds : (2,4-Difluoro-6-nitrophenyl)methanol plays a role in the synthesis of various complex compounds. For instance, it is involved in the synthesis of 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, a compound synthesized under phase transfer catalysis (Li Ruo-qi, 2008).
Catalysis and Reaction Mechanisms : This chemical is used in the study of various catalysis processes and reaction mechanisms. A study on the mechanism of action of 2-formyl-4-pyrrolidinopyridine, a catalyst for hydroxyl-directed methanolysis of alpha-hydroxy esters, sheds light on its role in these processes (T. Sammakia & T. Hurley, 1999).
Pharmaceutical and Biochemical Research
- Inhibitors in Pseudomonas aeruginosa : Derivatives of this compound, particularly (2-nitrophenyl)methanol derivatives, have been found to be promising inhibitors of PqsD in Pseudomonas aeruginosa, a key enzyme in cell-to-cell communication. These compounds have potential applications as anti-infectives (Michael P. Storz et al., 2014).
Photocatalytic Applications
- Photocatalytic Reduction Studies : The compound is used in photocatalytic reduction studies, such as the study on the effect of sacrificial agents on the photocatalytic reduction of 4-nitrophenol employing a ZrO2–TiO2 photocatalyst. These studies help in understanding the interactions that improve the reduction process (D. Guerrero-Araque et al., 2017).
Environmental Impact Studies
- Toxicity and Environmental Impact : Research has also focused on understanding the toxic effects of nitrophenols, related to this compound, on anaerobic systems. This is crucial in assessing the environmental impact of such compounds in ecosystems (Mohammad R. Haghighi Podeh et al., 1995).
Spectroscopic Analysis
- Spectroscopic Behavior and Analysis : The electronic spectra of related compounds, such as 2-nitrophenol, have been studied to understand the effects of substituents on the solvatochromic behavior. These studies are essential in developing applications in spectroscopic analysis and molecular design (Samuel Tetteh et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(2,4-difluoro-6-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAMXHQFWZODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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